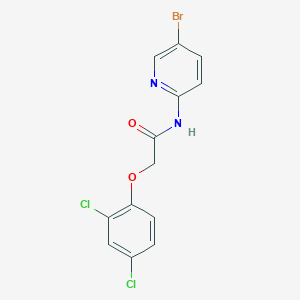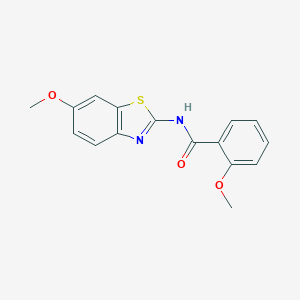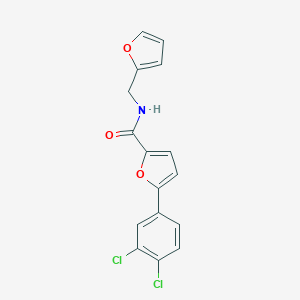
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DESI, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DESI is a small molecule that can selectively bind to certain proteins, making it a promising candidate for drug development.
作用機序
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide works by selectively binding to certain proteins, specifically the oncogenic transcription factor MYC and the chaperone protein HSP90. By binding to these proteins, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can disrupt their function and inhibit the growth of cancer cells. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to have a low binding affinity for off-target proteins, making it a promising candidate for drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a long half-life, which is beneficial for drug development.
実験室実験の利点と制限
One of the main advantages of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its selectivity for certain proteins, which allows for targeted drug development. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has a low risk of toxicity and is well-tolerated in animal models. However, one limitation of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is its relatively complex synthesis process, which may limit its scalability for large-scale drug development.
将来の方向性
There are several potential future directions for 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide research. One area of interest is in developing 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide derivatives with improved binding affinity and selectivity for certain proteins. Additionally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in treating other diseases, such as infectious diseases and autoimmune disorders. Finally, 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide could be studied for its potential use in combination therapy with other drugs to enhance its effectiveness.
合成法
The synthesis of 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-diethoxybenzenesulfonyl chloride with pyridine-3-carboxaldehyde, followed by the addition of ammonium acetate and reduction with sodium borohydride. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by selectively binding to certain proteins that are overexpressed in cancer cells. 2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
特性
分子式 |
C16H20N2O4S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2,5-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-3-21-14-7-8-15(22-4-2)16(10-14)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 |
InChIキー |
MSRBGACACMLQPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
正規SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

